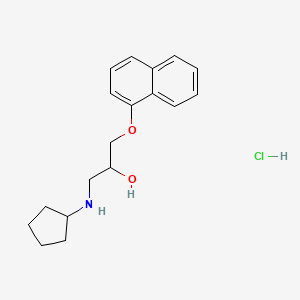

N-Cyclopentyldeisopropylpropranolol

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-Cyclopentyldeisopropylpropranolol involves complex organic chemistry techniques, often starting from simpler cyclopropane or cyclopentane precursors. For instance, the synthesis of cyclopropanes and cyclopentanes is crucial in constructing the cyclopentyl group, a common feature in this class of compounds. Techniques such as stereoselective cyclopropanation reactions and intramolecular cyclopropanation of N-allylamino acid derivatives are pivotal (Lebel et al., 2003; Cao et al., 1999).

Molecular Structure Analysis

N-Cyclopentyldeisopropylpropranolol's structure is characterized by the presence of a cyclopentyl group attached to a deisopropylated propranolol backbone. The molecular intricacy of such compounds often requires detailed analysis using techniques like atomic force microscopy, as demonstrated in the study of cyclo[18]carbon, to elucidate the positions of bonds and the overall molecular topology (Kaiser et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-Cyclopentyldeisopropylpropranolol would be influenced by the functional groups present in its structure. Cyclopropane and cyclopentane moieties, for example, are known for their reactions in cyclopropanation and ring-opening processes, which are essential for modifying the chemical structure or enhancing the molecule's biological activity (Ebner & Carreira, 2017).

Scientific Research Applications

Drug Discovery and Development

N-Cyclopentyldeisopropylpropranolol, like other beta-blockers, may be explored in drug discovery for its unique pharmacological profiles. The process involves identifying new therapeutic candidates based on their molecular structure, pharmacodynamics, and pharmacokinetics. Drews (2000) highlighted the evolution of drug research driven by chemistry, pharmacology, and clinical sciences, significantly contributing to medicine. The advent of molecular biology and genomic sciences is deeply impacting drug discovery, with recombinant proteins and monoclonal antibodies enriching our therapeutic armamentarium (Drews, 2000).

Nanotechnology in Medicine

Nanotechnology offers novel approaches to drug delivery and therapeutic applications. Nanoparticles can serve as carriers for drugs, including beta-blockers, enhancing their delivery and efficacy. Tao et al. (2015) discussed metal nanoclusters' diagnostic and therapeutic applications, highlighting their role in biological analysis, imaging, and therapy (Tao et al., 2015). Similarly, Yang et al. (2019) introduced "nanocatalytic medicine," where nanocatalysts initiate catalytic reactions in vivo to generate therapeutic effects, a concept that could be relevant for compounds like N-Cyclopentyldeisopropylpropranolol (Yang et al., 2019).

Molecular Imaging and Theranostics

Nanoparticles, including those potentially derived from or targeting beta-blockers, can also be applied in molecular imaging and theranostics. Jokerst and Gambhir (2011) described nanoparticles' role in providing diagnostic and therapeutic capabilities, a concept that aligns with the potential uses of N-Cyclopentyldeisopropylpropranolol in biomedicine (Jokerst & Gambhir, 2011).

Mechanism of Action

Target of Action

N-Cyclopentyldeisopropylpropranolol is a complex compound with a specific set of targets within the body. While specific information on this compound is limited, it is likely to interact with receptors or enzymes that are similar to those of related compounds .

Mode of Action

Based on its structural similarity to other compounds, it may function as an antagonist, blocking certain receptors and preventing their normal function . This interaction with its targets can lead to changes in cellular processes and physiological responses.

Biochemical Pathways

It is likely that this compound interacts with multiple pathways, potentially influencing a variety of cellular processes . The downstream effects of these interactions could include changes in cell signaling, metabolism, or other cellular functions.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential effects within the body .

Result of Action

Based on its potential mode of action, this compound could influence a variety of cellular processes, potentially leading to changes in cell function or physiology .

Action Environment

The action, efficacy, and stability of N-Cyclopentyldeisopropylpropranolol can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and other conditions that could affect the compound’s stability and interaction with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(cyclopentylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c20-16(12-19-15-8-2-3-9-15)13-21-18-11-5-7-14-6-1-4-10-17(14)18;/h1,4-7,10-11,15-16,19-20H,2-3,8-9,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMBBRRGPPKDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

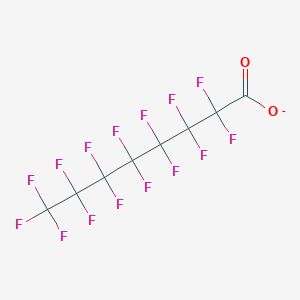

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943481 | |

| Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentyldeisopropylpropranolol | |

CAS RN |

2116-33-8 | |

| Record name | N-Cyclopentyldeisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclopentylamino)-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)